molecular formula C3H8N10O4 B12545065 guanidine;N-(3-nitramido-1H-1,2,4-triazol-5-yl)nitramide CAS No. 834904-96-0

guanidine;N-(3-nitramido-1H-1,2,4-triazol-5-yl)nitramide

Katalognummer: B12545065
CAS-Nummer: 834904-96-0
Molekulargewicht: 248.16 g/mol
InChI-Schlüssel: QACOZEAIWJYVCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Guanidine;N-(3-nitramido-1H-1,2,4-triazol-5-yl)nitramide is a compound that has garnered significant interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a guanidine group and a triazole ring substituted with nitramido groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of extensive research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of guanidine;N-(3-nitramido-1H-1,2,4-triazol-5-yl)nitramide typically involves the reaction of guanidine derivatives with nitrile imines. This process is a regioselective synthesis of trisubstituted 1,2,4-triazoles through 1,3-dipolar cycloaddition reactions. These reactions proceed smoothly under ambient conditions, yielding the desired product in moderate to good yields with excellent regioselectivity .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity on an industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions

Guanidine;N-(3-nitramido-1H-1,2,4-triazol-5-yl)nitramide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of nitramido and triazole groups, which are reactive under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, with typical conditions including ambient temperature and pressure .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can produce amine derivatives. Substitution reactions typically result in the formation of new triazole derivatives with different substituents .

Wissenschaftliche Forschungsanwendungen

Guanidine;N-(3-nitramido-1H-1,2,4-triazol-5-yl)nitramide has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of guanidine;N-(3-nitramido-1H-1,2,4-triazol-5-yl)nitramide involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitramido groups can participate in hydrogen bonding and electrostatic interactions, which are crucial for its binding to target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Guanidine;N-(3-nitramido-1H-1,2,4-triazol-5-yl)nitramide is unique due to its combination of guanidine and nitramido groups, which impart distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Eigenschaften

CAS-Nummer

834904-96-0

Molekularformel

C3H8N10O4

Molekulargewicht

248.16 g/mol

IUPAC-Name

guanidine;N-(3-nitramido-1H-1,2,4-triazol-5-yl)nitramide

InChI

InChI=1S/C2H3N7O4.CH5N3/c10-8(11)6-1-3-2(5-4-1)7-9(12)13;2-1(3)4/h(H3,3,4,5,6,7);(H5,2,3,4)

InChI-Schlüssel

QACOZEAIWJYVCY-UHFFFAOYSA-N

Kanonische SMILES

C1(=NC(=NN1)N[N+](=O)[O-])N[N+](=O)[O-].C(=N)(N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.